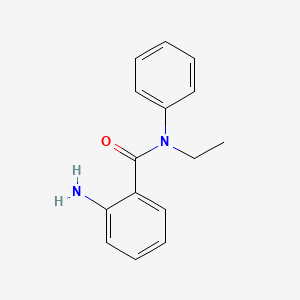

2-Amino-N-ethyl-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWUZRAIHASNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586396 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29094-86-8 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Benzamide Chemical Scaffold in Medicinal Chemistry Research

The benzamide (B126) moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. The versatility of the benzamide structure allows it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions such as hydrogen bonding and pi-stacking.

The pharmacological importance of benzamide derivatives is extensive, with compounds exhibiting a broad spectrum of activities. These include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The ability to readily modify the benzamide core at multiple positions allows chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. This inherent modularity has cemented the benzamide scaffold as a fundamental component in the design and discovery of new drugs.

Table 1: Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Examples of Benzamide-Containing Drugs |

| Antipsychotic | Amisulpride, Sulpiride |

| Antiemetic | Metoclopramide |

| Antiarrhythmic | Procainamide |

| Anticancer | Entinostat, Mocetinostat |

| Anticonvulsant | Remoxipride (withdrawn) |

Significance of 2 Amino N Ethyl N Phenylbenzamide As a Research Chemical Intermediate

2-Amino-N-ethyl-N-phenylbenzamide, with the chemical formula C₁₅H₁₆N₂O, is a specific derivative of the benzamide (B126) scaffold that holds particular value as a research chemical intermediate. Its structure features a primary amino group at the ortho-position of the benzene (B151609) ring and an N-ethyl-N-phenyl substitution on the amide nitrogen. Each of these features contributes to its utility in synthetic organic chemistry.

The primary amino group serves as a versatile handle for a variety of chemical transformations. It can be readily acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems. For instance, the amino group can react with various electrophiles to introduce new functionalities or to build upon the existing molecular framework. This reactivity is crucial for the synthesis of targeted libraries of compounds in drug discovery programs.

The N-ethyl-N-phenyl substitution on the amide nitrogen influences the compound's solubility, lipophilicity, and conformational flexibility. These properties are critical in modulating the interaction of the final molecule with its biological target. The presence of the ethyl and phenyl groups provides steric bulk and hydrophobic character, which can be exploited to achieve specific binding orientations and to enhance membrane permeability.

While extensive academic literature specifically detailing the applications of this compound is not abundant, its structural motifs are found in more complex molecules investigated for various therapeutic purposes. Its role as an intermediate can be inferred from the common synthetic strategies employed in the preparation of substituted benzamides and quinazolinones, which are important classes of biologically active compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29094-86-8 |

| Molecular Formula | C₁₅H₁₆N₂O |

| IUPAC Name | This compound |

| InChI Key | ZUZWUZRAIHASNW-UHFFFAOYSA-N |

Scope and Advancements in the Academic Study of 2 Amino N Ethyl N Phenylbenzamide and Its Analogues

Established Synthetic Pathways to this compound and its Core Structure

The synthesis of this compound and its structural relatives relies on a foundation of well-established organic reactions. These methods provide reliable access to the core benzamide structure and allow for the introduction of key functional groups.

Condensation Reactions in Benzamide Synthesis

The direct condensation of a carboxylic acid and an amine is a primary method for forming the amide bond central to benzamide structures. highfine.com This equilibrium-driven reaction often requires the removal of water or the use of an excess of one reactant to favor product formation. highfine.com For the synthesis of benzamide derivatives, this typically involves the reaction of a substituted benzoic acid with an appropriate amine.

In a notable green chemistry approach, benzamide derivatives have been synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researchgate.net This method offers a rapid, mild, and highly efficient pathway for benzamide preparation. researchgate.net

Another example involves the acid-catalyzed condensation of benzamide with glyoxal. researchgate.netmdpi.com While not a direct route to the title compound, this research highlights the reactivity of the benzamide core and the formation of complex structures through condensation pathways. researchgate.netmdpi.com

Amide Bond Formation Strategies

A variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions and with greater efficiency. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Common strategies applicable to the synthesis of N-substituted benzamides include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with activating agents such as N-hydroxybenzotriazole (HOBt). mdpi.com This method has been successfully employed in the synthesis of a series of N-phenylbenzamide derivatives. mdpi.com

The synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives, which are structurally related to the title compound, has been achieved starting from the corresponding anilines. nih.gov The process involves reductive alkylation with N-Boc-2-aminoacetaldehyde, followed by coupling with a desired benzoyl chloride and subsequent deprotection. nih.gov A general procedure for synthesizing 2-amino-N-substituted benzamides involves the reaction of 2-aminobenzoic acid derivatives with amines in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and HOBt. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, but can form a urea (B33335) byproduct that is difficult to remove. |

| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is often easier to remove. mdpi.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDCI | Water-soluble, making product purification simpler. rsc.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Known for fast reaction rates and is used in automated peptide synthesis. numberanalytics.com |

Halogenation and Substitution Reactions on the Benzamide Core

The benzamide core can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. Electrophilic aromatic substitution is a key reaction for modifying the phenyl ring of the benzamide. masterorganicchemistry.com

Halogenation, such as chlorination or bromination, of the benzene (B151609) ring typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) to activate the halogen. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing groups on the ring. For a 2-aminobenzamide, the amino group is a powerful ortho-, para-director.

Substitution reactions can also occur at other positions. For instance, a series of N-substituted benzamide derivatives have been synthesized where various cyclic amines were introduced. researchgate.net Furthermore, palladium-catalyzed denitrogenative transformations of benzotriazinones provide access to ortho-substituted benzamides, showcasing advanced methods for substitution on the benzamide scaffold. acs.org

Catalytic Approaches in the Synthesis of this compound Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of benzamide derivatives and their subsequent transformations have benefited significantly from the development of novel catalytic systems.

Copper-Catalyzed Oxidative Cyclization Pathways

Copper catalysis has emerged as a powerful tool in organic synthesis. Copper-catalyzed oxidative cyclization reactions, in particular, offer efficient routes to various heterocyclic structures from benzamide precursors. citedrive.com For example, a copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides provides an efficient approach to functionalized isoindolinones. organic-chemistry.org This process avoids the use of halogenated substrates and expensive transition metals. organic-chemistry.org

While not a direct synthesis of the title compound, these cyclization strategies are highly relevant for the synthesis of its analogues. For instance, a copper-catalyzed cascade coupling and aerobic oxidation of aromatic nitriles and 2-aminobenzylamine has been developed for the synthesis of 3,4-dihydroquinazolines and quinazolines. rsc.org Additionally, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides can lead to the formation of 2,5-disubstituted oxazoles. nih.gov

Lewis Acid-Catalyzed Annulation Reactions

Lewis acids play a crucial role in catalyzing a variety of organic transformations, including annulation reactions to form cyclic structures. A BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes represents a convergent route to 2,1-benzisoxazole scaffolds. nih.gov This method proceeds via an umpolung addition followed by a Friedel-Crafts type cyclization. nih.gov

Ruthenium-catalyzed redox-neutral [4+1] annulation of benzamides with propargyl alcohols, where the propargyl alcohol acts as a one-carbon unit, leads to N-substituted quaternary isoindolinones. acs.org Similarly, cobalt-catalyzed enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes also yields chiral isoindolinones. nih.gov These annulation strategies highlight the versatility of catalytic methods in constructing complex molecular architectures from benzamide starting materials. A novel Lewis- and Brønsted-acid mediated electrophilic addition cyclization/amidation of 1,6-enynes with nitriles has also been developed to synthesize 3-enamide-substituted dihydrobenzofurans. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-aminoethyl)-N-phenyl benzamide |

| N-Boc-2-aminoacetaldehyde |

| Benzoyl chloride |

| 2-Aminobenzoic acid |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| N-hydroxybenzotriazole |

| N,N'-Diisopropylcarbodiimide |

| Glyoxal |

| Diatomite earth@IL/ZrCl4 |

| Aluminum chloride |

| Iron(III) bromide |

| 2-Alkyl-N-arylbenzamides |

| Isoindolinones |

| 3,4-Dihydroquinazolines |

| Quinazolines |

| N-Allylbenzamides |

| 2,5-Disubstituted oxazoles |

| Glyoxylate esters |

| Nitrosoarenes |

| 2,1-Benzisoxazoles |

| Propargyl alcohols |

| N-Chlorobenzamides |

| Cyclopropenes |

| 1,6-Enynes |

| Nitriles |

| 3-Enamide-substituted dihydrobenzofurans |

Iodine and Peroxide-Mediated Domino Synthesis

A notable metal-free domino protocol for synthesizing benzamides from ethylarenes utilizes iodine (I₂) as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org This method proceeds through the formation of a triiodomethyl ketone intermediate, which then undergoes nucleophilic substitution with aqueous ammonia. organic-chemistry.org The reaction is efficient, with optimized conditions yielding up to 85% benzamide. organic-chemistry.org

This approach demonstrates broad functional-group tolerance, accommodating halogens, and both electron-donating and electron-withdrawing substituents, with yields ranging from 73–94%. organic-chemistry.org Heteroaryl substrates are also well-tolerated, providing yields of 76–81%. organic-chemistry.org The operational simplicity and good to excellent yields make this an attractive method for accessing a wide range of biologically important benzamides. organic-chemistry.org

In a related iodine-mediated transformation, the oxythiolation of o-vinylanilides with disulfides provides an efficient route to thio-tethered benzoxazine (B1645224) derivatives. nih.gov This metal-free reaction proceeds smoothly under mild conditions, tolerating a wide range of substrates and yielding good to excellent amounts of the desired products. nih.gov Mechanistic studies suggest that iodine facilitates the cleavage and formation of the S-S bond, though the reaction does not appear to proceed through an iodonium (B1229267) ion intermediate. nih.gov

Table 1: Iodine and Peroxide-Mediated Domino Synthesis of Benzamides

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Ethylarenes | Aqueous Ammonia | I₂/TBHP | Benzamides | 73-94 | organic-chemistry.org |

| o-Vinylanilides | Disulfides | I₂ | Thio-tethered benzoxazines | Good to Excellent | nih.gov |

Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC) Methods

Iron-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful and sustainable strategy for forming C-C and C-heteroatom bonds. researchgate.netnih.gov This method avoids the need for pre-functionalized substrates, reducing waste and cost. researchgate.netmdpi.com Iron, being abundant and environmentally benign, is an ideal catalyst for these transformations. researchgate.netmdpi.com

CDC reactions have been successfully applied to a variety of substrates. For instance, iron(III) catalyzes the direct formation of C-C double bonds between two C(sp³)-H bonds under mild conditions. mdpi.com Similarly, the CDC of toluene (B28343) derivatives with 1,3-dicarbonyl compounds, catalyzed by an iron catalyst, shows good functional group tolerance. mdpi.com Mechanistic insights suggest that the redox cycling of Fe²⁺ to Fe³⁺ is crucial for C-C bond formation, with Fe³⁺ also acting as a Lewis acid to activate the dicarbonyl substrate. mdpi.com

The scope of iron-catalyzed CDC extends to the coupling of ethers with N-nucleophiles, leading to hemiaminal moieties. libretexts.org The reaction is thought to proceed via an ionic intermediates pathway. libretexts.org Furthermore, iron-catalyzed CDC has been utilized for the ortho C-H arylation of benzamides. nih.gov By employing new mixed titanates, this protocol can accommodate various weakly coordinating benzamides and tolerates significant steric hindrance and sensitive functional groups, using only FeCl₃ and TMEDA as catalysts. nih.gov

Table 2: Examples of Iron-Catalyzed CDC Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| N-acylglycinates | Malonates | Fe(III) | Amide-acrylate esters | mdpi.com |

| Toluene derivatives | 1,3-Dicarbonyl compounds | Iron catalyst | Arylated dicarbonyls | mdpi.com |

| Ethers | N-nucleophiles | Fe(III) | Hemiaminals | libretexts.org |

| Benzamides | Arylating agents | FeCl₃/TMEDA/Titanate | ortho-Aryl benzamides | nih.gov |

Green Chemistry Principles Applied to Benzamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to benzamide synthesis. researchgate.netyoutube.com

Environmentally Benign Solvent Utilization

A significant focus of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. rsc.orgresearchgate.net Several studies have evaluated greener solvents for amide bond formation. rsc.orgresearchgate.netbohrium.com

Solvents such as dimethyl carbonate (DMC), ethyl acetate (B1210297) (EtOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as practical and effective replacements for conventional solvents in routine amide coupling reactions. rsc.org Other promising green solvents include cyclopentyl methyl ether (CPME), propylene (B89431) carbonate (PC), and γ-valerolactone. bohrium.comnih.gov In some cases, binary mixtures of green solvents have also proven to be viable alternatives to hazardous solvents like DMF. bohrium.com For instance, a sustainable enzymatic method for amide synthesis has been developed using Candida antarctica lipase (B570770) B as a biocatalyst in the green solvent cyclopentyl methyl ether (CPME). nih.gov

Table 3: Green Solvents for Benzamide Synthesis

| Green Solvent | Abbreviation | Key Features | Reference |

| Dimethyl Carbonate | DMC | Nontoxic, effective replacement for CH₂Cl₂ and DMF. | rsc.orgbohrium.com |

| Ethyl Acetate | EtOAc | Environmentally acceptable, effective replacement for CH₂Cl₂ and DMF. | rsc.org |

| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-based, effective replacement for CH₂Cl₂ and DMF. | rsc.orgresearchgate.net |

| Cyclopentyl Methyl Ether | CPME | Green and safe solvent, suitable for enzymatic amide synthesis. | nih.gov |

| Propylene Carbonate | PC | Green medium for peptide synthesis. | bohrium.comnih.gov |

Metal-Free and Oxidant-Free Reaction Conditions

Developing synthetic methods that avoid the use of metal catalysts and external oxidants is a key goal of green chemistry. researchgate.net An innovative oxidative procedure for the synthesis of benzamides from styrenes and amines has been developed under metal-free conditions. rsc.org This method represents the first example of an oxidative transformation of styrenes to benzamides without a transition metal catalyst. rsc.org

Another approach involves the solvent-free synthesis of amides from carboxylic acids and urea using boric acid as a catalyst. researchgate.net This method is simple, efficient, and avoids the use of hazardous solvents. researchgate.net Additionally, metal-free cyclotrimerization reactions of enaminones and electron-deficient terminal alkynes have been successfully carried out in water with a small amount of lactic acid, leading to the green synthesis of 1,3,5-triacylbenzenes. rsc.org

Derivatization Strategies and Functional Group Transformations

N-Substitution and Rearrangement Reactions

N-substitution is a common strategy for modifying the properties of benzamides. The attempted N-alkylation of 2-azidobenzamide with various alkyl halides has been shown to produce mixtures of benzotriazinones and quinazolinones. acs.orgnih.gov The reaction pathway is influenced by the nature of the alkyl halide, with primary halides giving mixtures, while benzylic, allylic, and secondary and tertiary halides tend to yield only benzotriazinones. acs.orgnih.gov Mechanistic studies suggest the involvement of nitrene intermediates in the formation of quinazolinones. nih.gov

The Hofmann rearrangement offers a classic method for converting primary amides to primary amines with one less carbon atom. quiz-maker.com For example, benzamide can be rearranged to aniline (B41778). youtube.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. quiz-maker.comyoutube.com

Rearrangement reactions of N-fluoro-N-alkyl benzenesulfonamides have also been developed. nih.gov These reactions proceed under mild conditions in formic acid, generating benzenesulfonamides and aldehydes or ketones through a proposed concerted mechanism involving a 1,2-aryl migration. nih.gov

Another notable rearrangement is the Fischer-Hepp rearrangement, where an aromatic N-nitroso or nitrosamine (B1359907) converts to a carbon nitroso compound. berhamporegirlscollege.ac.in The Hofmann-Martius rearrangement involves the conversion of an N-alkylated aniline to the corresponding ortho- and/or para-aryl-alkylated aniline under acidic conditions. berhamporegirlscollege.ac.in

Cyclization Reactions to Form Heterocyclic Frameworks

The strategic functionalization of the 2-aminobenzamide scaffold serves as a powerful tool for the construction of a diverse array of nitrogen-containing heterocyclic systems. The inherent reactivity of the ortho-amino group and the amide moiety allows for a variety of intramolecular cyclization reactions, leading to valuable pharmacophores. This section explores several key cyclization strategies involving 2-aminobenzamide and its derivatives, including the specifically substituted this compound, to form quinazolinones, indazolones, pyrrole-quinazoline hybrids, and benzotriazinones.

Quinazolinone and Dihydroquinazolinone Formation

Quinazolinones and their dihydro counterparts are a prominent class of fused heterocycles with a broad spectrum of biological activities. The most common synthetic routes to these scaffolds involve the condensation of a 2-aminobenzamide derivative with a carbonyl compound, such as an aldehyde or ketone.

The reaction of anthranilamide (2-aminobenzamide) with aldehydes or ketones is a well-established method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones. rsc.org These reactions can be catalyzed by various catalysts, including graphene oxide, which facilitates the reaction in an aqueous medium at room temperature. rsc.org Subsequent oxidation of the dihydroquinazolinone intermediate can yield the fully aromatic quinazolin-4(3H)-one. nih.gov For instance, a copper-catalyzed system using cesium carbonate as a base can synthesize quinazolinones from 2-aminobenzamide and alcohols, where the alcohol is first oxidized to the corresponding aldehyde in situ. nih.gov Similarly, ruthenium-catalyzed deaminative coupling reactions of 2-aminobenzamides with amines have been shown to efficiently produce quinazolinone derivatives. beilstein-journals.orgnih.gov

More environmentally friendly methods have also been developed. For example, solvent-free synthesis under ball milling conditions using montmorillonite (B579905) K-10 as a reusable catalyst provides high yields of 2,3-dihydroquinazolinones from 2-aminobenzamides and aldehydes. nih.gov

It is critical to note that these conventional synthetic strategies typically require a primary or secondary amide (N-H) for the initial condensation with the carbonyl group to form an imine, which then undergoes intramolecular cyclization. The compound this compound possesses a tertiary amide, lacking the necessary N-H proton. Therefore, its direct cyclization via these classical condensation pathways is mechanistically challenging. The formation of a quinazolinone from this specific substrate would likely necessitate a preliminary N-dealkylation (removal of the ethyl or phenyl group) or a completely different reaction mechanism that circumvents the need for the amide N-H proton.

Table 1: Examples of Quinazolinone and Dihydroquinazolinone Synthesis from 2-Aminobenzamide Derivatives

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide | Various Aldehydes | Graphene Oxide, H₂O, rt | 2,3-Dihydroquinazolin-4(1H)-ones | 85-95 | rsc.org |

| 2-Aminobenzamide | Benzyl alcohol | Cu(OAc)₂, Cs₂CO₃, MW, solvent-free | 2-Phenylquinazolin-4(3H)-one | up to 92 | nih.gov |

| 2-Aminobenzamide | Various Aldehydes | Montmorillonite K-10, Ball milling | 2,3-Dihydroquinazolin-4(1H)-ones | 82-96 | nih.govacs.org |

| N-Alkyl-2-aminobenzamides | Various Amines | [Ru]-catalyst, L1, Dioxane, 140°C | 3-Substituted Quinazolinones | 65-98 | beilstein-journals.orgorganic-chemistry.org |

| 2-Aminobenzylamine | Acetic Anhydride (B1165640)/PPSE | MW-assisted | 2-Methyl-3-aryl-3,4-dihydroquinazolines | 80-93 | nih.govbeilstein-journals.orgresearchgate.net |

Indazolone Synthesis

Indazolones are another important class of heterocyclic compounds with significant biological properties. Their synthesis often involves the formation of an N-N bond and subsequent cyclization. While various methods exist for the synthesis of the indazolone core, routes starting from 2-aminobenzamide derivatives are less common than those for quinazolinones.

One strategy involves the copper-catalyzed oxidative cyclization of 2-aminobenzamide derivatives where dimethylformamide (DMF) can act as both a solvent and a C1 synthon. nih.gov This method has been shown to produce indazolone derivatives, although the mechanism for N-N bond formation under these conditions is complex. nih.gov

More conventional routes to indazolones often start from precursors other than 2-aminobenzamides, such as o-nitrobenzyl alcohols, which react with primary amines in the presence of a base. nih.govorganic-chemistry.org Another approach utilizes the reductive N-N bond formation mediated by reagents like bis(pinacolato)diboron (B136004) (B₂(pin)₂) from suitable precursors. researchgate.netresearchgate.net

For this compound, direct conversion to an indazolone is not straightforward. While the primary amino group can be converted to a diazonium salt, a subsequent intramolecular attack on the tertiary amide carbonyl is required for cyclization. This pathway may compete with other reactions of the diazonium intermediate. The synthesis of N-substituted indazolones typically proceeds through methods like the Chan-Evans-Lam coupling of N(1)-substituted indazolones with arylboronic acids or the cyclization of o-bromobenzohydrazides. Therefore, synthesizing an indazolone from this compound would likely require a multi-step process rather than a direct cyclization.

Table 2: Selected Methods for Indazolone Synthesis

| Starting Material | Reagent/Method | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide derivatives | DMF (as C1 source) | Cu(I) catalyst, O₂ | Indazolones | up to 90 | nih.gov |

| o-Nitrobenzyl alcohols | Primary amines | KOH, iPrOH/H₂O, 100°C | 2-Substituted Indazolones | 41-89 | nih.govorganic-chemistry.org |

| o-Nitroaryl compounds | B₂(OH)₄ | Metal-free, mild conditions | 2-Substituted Indazolones | N/A | researchgate.netresearchgate.net |

| N-Tosylhydrazones | o-Bromobenzoyl chloride (multi-step) | Mild conditions | Indazolones | N/A | researchgate.net |

Pyrrole-Quinazoline Hybrid Construction

The fusion of a pyrrole (B145914) ring with a quinazoline (B50416) core creates the pyrrolo[1,2-a]quinazoline heterocyclic system, a scaffold present in various bioactive compounds. A key synthetic strategy to construct this framework involves a double cyclocondensation cascade reaction.

One prominent example is the reaction between anthranilamide (2-aminobenzamide) and a γ-keto ester, such as ethyl levulinate. nih.govnih.gov This reaction proceeds in two main stages. First, the primary amino group of anthranilamide condenses with the ketone carbonyl of ethyl levulinate to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. nih.gov Subsequently, an intramolecular cyclocondensation occurs between the amide nitrogen of the quinazolinone ring and the ester functionality of the side chain, leading to the formation of the fused pyrrole ring and yielding the tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione. nih.gov

This cascade reaction can be promoted by heterogeneous Brønsted acid catalysts like Amberlyst® 15. nih.gov The use of mechanochemical activation, such as ball milling, has been shown to significantly accelerate this process, reducing reaction times from hours to minutes while maintaining high yields. nih.govnih.gov

Table 3: Synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilamide | Ethyl levulinate | Amberlyst® 15, Ball mill, 30 Hz, 180 min | 3a-Methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.govnih.gov |

| Anthranilamide | Ethyl levulinate | Amberlyst® 15, Conventional heating, 24h | 3a-Methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.gov |

| 2-Aminobenzonitrile | γ-Keto acids | Cascade reaction | Pyrrolo[1,2-a]quinazoline-1,5-diones | N/A | nih.gov |

Benzotriazinone Synthesis via Diazotization

The synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamide derivatives is a well-defined transformation that proceeds via diazotization of the primary aromatic amino group, followed by an intramolecular cyclization. This method is directly applicable to substrates like this compound.

The process involves treating the 2-aminobenzamide derivative with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., p-toluenesulfonic acid), to form an intermediate aryl diazonium salt. rsc.org This diazonium salt is generally unstable and undergoes spontaneous intramolecular cyclization, where the terminal nitrogen of the diazonium group attacks the amide nitrogen, leading to the formation of the six-membered triazinone ring after proton loss.

A mild and efficient one-pot process has been developed using a polymer-supported nitrite reagent and p-toluenesulfonic acid, which facilitates both the diazotization and subsequent cyclization. rsc.org This method has been successfully applied to a range of N-alkyl and N-aryl substituted 2-aminobenzamides, affording the corresponding 3-substituted-1,2,3-benzotriazin-4(3H)-ones in good yields. rsc.org

Table 4: Synthesis of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones

| Starting 2-Aminobenzamide | Nitrosating Agent/Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-N-methylbenzamide | Polymer-supported nitrite, p-TsOH | 0°C to rt, 5.5 h | N-Methyl-1,2,3-benzotriazin-4(3H)-one | 89 | rsc.org |

| 2-Amino-N-phenylbenzamide | Polymer-supported nitrite, p-TsOH | 0°C for 1 h, then 40°C for 18 h | N-Phenyl-1,2,3-benzotriazin-4(3H)-one | 62 | rsc.org |

| 2-Amino-N-(2'-methylphenyl)benzamide | Polymer-supported nitrite, p-TsOH | 0°C for 1 h, then 40°C for 4 h | N-(2'-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one | 77 | rsc.org |

| 2-Amino-N-cyclohexylbenzamide | Polymer-supported nitrite, p-TsOH | rt for 1 h, then reflux for 48 h | N-Cyclohexyl-1,2,3-benzotriazin-4(3H)-one | 54 | rsc.org |

| 2-Amino-N-phenylbenzamides | NaNO₂, Acetic Acid | Diazotization/Cyclization | 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios in this compound. The chemical shifts (δ) of the protons would be indicative of their electronic environment. For instance, aromatic protons would resonate in a characteristic downfield region, while the protons of the ethyl group would appear in the upfield region. The integration of the signals would correspond to the number of protons in each environment. The splitting patterns, governed by spin-spin coupling, would reveal the number of adjacent protons, providing crucial information about the connectivity of the molecular fragments.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Amine (NH₂) Protons |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Ethyl (CH₂) Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shift of each carbon signal would depend on its hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the amide group would be expected to appear significantly downfield. Aromatic carbons would also have characteristic chemical shifts.

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| [Expected Range] | Carbonyl (C=O) Carbon |

| [Expected Range] | Aromatic Carbons |

| [Expected Range] | Ethyl (CH₂) Carbon |

Two-Dimensional NMR Techniques (e.g., NOESY, 2D NMR)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for the complete structural elucidation of this compound. A COSY spectrum would reveal proton-proton coupling correlations, helping to establish the connectivity between different proton spin systems. A NOESY experiment would provide information about protons that are close in space, even if they are not directly bonded, which is crucial for determining the three-dimensional conformation of the molecule.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, the analyte molecules become protonated (or deprotonated), forming ions that can be detected by the mass spectrometer. This technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Hypothetical ESI-MS Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| m/z (Mass-to-Charge Ratio) | Ion Assignment |

|---|---|

| [Calculated Value] | [M+H]⁺ |

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique where the analyte is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethyl group or cleavage of the amide bond.

Hypothetical EI-MS Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| m/z (Mass-to-Charge Ratio) | Fragment Assignment |

|---|---|

| [Calculated Molecular Weight] | [M]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula with high confidence. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. ub.edu

For this compound, HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined accurate mass is then compared against the theoretical exact mass calculated from its molecular formula, C₁₅H₁₆N₂O. This comparison confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Theoretical Exact Mass [M] | 240.1263 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 241.1335 g/mol |

| Required Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. nist.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing predictable fragmentation.

The analysis of this compound by GC-MS would yield a characteristic retention time and a mass spectrum. The primary amino group might necessitate derivatization (e.g., silylation) to increase volatility and prevent peak tailing, a common practice for analyzing polar compounds like amino acids via GC. sigmaaldrich.comnih.gov The resulting mass spectrum provides a structural fingerprint based on the fragmentation pattern. Expected fragments would arise from the cleavage of the weakest bonds, such as the ethyl-nitrogen bond, the phenyl-nitrogen bond, or the amide C-N bond.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| Fragment Structure | Proposed Fragmentation Pathway | Expected m/z |

|---|---|---|

| [C₁₅H₁₆N₂O]⁺• | Molecular Ion (M⁺•) | 240 |

| [C₁₃H₁₁N₂O]⁺ | Loss of ethyl group (•C₂H₅) | 211 |

| [C₇H₇NO]⁺• | Cleavage of amide C-N bond (α-cleavage) | 121 |

| [C₇H₆N]⁺ | Fragment from the aminobenzoyl moiety | 104 |

| [C₆H₅]⁺ | Loss of the phenyl group | 77 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. These include the primary amine (NH₂), the tertiary amide (C=O), aromatic rings (C-H and C=C), and aliphatic chains (C-H). For instance, the N-H stretching of the primary amine is expected to appear as two distinct bands, while the carbonyl stretch of the tertiary amide will be a strong, sharp peak. nih.govnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Tertiary Amide (C=O) | C=O Stretch | 1670 - 1630 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 |

| Aliphatic (Ethyl group) | C-H Stretch | 3000 - 2850 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles. eurjchem.comresearchgate.net

Table 4: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal unit researchgate.net |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsional Angles (°) | Conformation of the molecule |

| Hydrogen Bond Geometry | Details of intra- and intermolecular H-bonds |

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. Methods like TLC and HPLC are routinely used during synthesis and for final product quality control.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine purity. nih.gov For this compound, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). derpharmachemica.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its aromatic rings, the spot corresponding to the compound can be visualized under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the quantitative determination of compound purity. sielc.com Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar organic molecules like this compound. sielc.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A UV detector is used to monitor the column effluent. The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 20 µL |

Mechanistic Investigations of Chemical Processes Involving 2 Amino N Ethyl N Phenylbenzamide

Reaction Mechanism Elucidation Through Experimental Studies

Experimental studies are the bedrock of mechanistic understanding in chemistry. Through carefully designed experiments, chemists can probe the existence of transient species, identify key intermediates, and determine the influence of various reaction components.

The oxidative cyclization of 2-aminobenzamide (B116534) derivatives is a key transformation for the synthesis of valuable heterocyclic compounds like quinazolinones and indazolones. Mechanistic studies on analogous systems, such as the copper-catalyzed oxidative cyclization of 2-amino-N-phenyl benzamide (B126), have provided compelling evidence for the involvement of biradical pathways. In a notable study, the use of electricity as a clean oxidant enabled an intramolecular anodic dehydrogenative N-N coupling reaction to form N,N'-disubstituted indazolin-3-ones. Mechanistic investigations, including cyclic voltammetry experiments, pointed towards a biradical pathway for this transformation.

While direct experimental evidence for a biradical pathway in the oxidative cyclization of 2-Amino-N-ethyl-N-phenylbenzamide is not extensively documented in publicly available literature, the findings from closely related systems strongly suggest its plausibility. The proposed mechanism would likely involve the initial formation of an amidyl radical, which then undergoes intramolecular cyclization.

The identification of intermediates and the characterization of transition states are paramount in piecing together a reaction mechanism. For complex multi-step reactions, this can be a challenging endeavor. In the context of benzamide cyclizations, computational and experimental methods are often employed.

For instance, in the gold-catalyzed cyclization of N-propargyl benzamide, a related system, deuterium (B1214612) labeling studies combined with computational calculations revealed a solvent-dependent switch in the rate-limiting step, highlighting the subtle factors that can influence reaction pathways. nih.gov Similarly, in the intramolecular cyclization of arylpropargyl amides, transition state geometries were characterized using vibrational analysis to identify the single imaginary frequencies indicative of a true transition state. rsc.org

While specific intermediates and transition states for reactions of this compound have not been explicitly detailed in the available literature, it is reasonable to propose that its reactions would proceed through analogous intermediates to those observed in similar benzamide systems. These could include tetrahedral intermediates in addition-elimination reactions or specific radical and ionic species in cyclization and rearrangement processes.

The choice of reagents and catalysts is a determining factor in the outcome of a chemical reaction, often dictating both the product distribution and the underlying mechanism.

Table 1: Selected Reagents and Catalysts in Benzamide Chemistry

| Reagent/Catalyst | Role in Reaction | Potential Outcome for this compound |

| Copper Catalysts | Facilitate oxidative cyclizations | Formation of quinazolinone or indazolone derivatives |

| Persulfate Oxidants (e.g., K₂S₂O₈) | Initiate radical formation | Oxidative functionalization |

| Lewis Acids (e.g., FeCl₃, ZnBr₂) | Activate functional groups | Halogen-incorporated cyclized products or cycloisomerized products. rsc.org |

| Bases (e.g., Cs₂CO₃, DBU) | Promote cyclization and rearrangement | Formation of various heterocyclic products. rsc.org |

In the copper-catalyzed oxidative cyclization of 2-amino-N-phenyl benzamide, the copper catalyst is essential for facilitating the formation of the reactive intermediates that lead to the cyclized products. nih.gov Mechanistic analysis of a related copper-catalyzed C-H oxidative cyclization of carboxylic acids suggests that a transient benzylic radical intermediate reduces Cu(II) to Cu(I), which is then re-oxidized in the catalytic cycle. nih.gov A similar role for a copper catalyst can be postulated for reactions involving this compound.

Furthermore, the use of different catalysts can lead to entirely different reaction pathways. For example, while copper catalysts may favor oxidative cyclization, other transition metals or reaction conditions could promote rearrangement or other transformations.

Electro-chemical Studies in Reaction Mechanism Discovery (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating reaction mechanisms, especially those involving electron transfer steps. By measuring the current response of a system to a varying applied potential, CV can provide information about the redox potentials of species, the stability of intermediates, and the kinetics of electron transfer.

In the study of amino-substituted benzamides, cyclic voltammetry has been used to elucidate their oxidation mechanisms. For a series of N-(4-aminophenyl)-benzamide derivatives, the primary amino group was identified as the main electroactive center, undergoing a pH-dependent oxidation. The final products of the initial electrochemical oxidation were found to be quinonediimine derivatives, which could then undergo further chemical transformations. researchgate.net

Table 2: Representative Electrochemical Data for Amino-Substituted Benzamides

| Compound | Main Electroactive Center | Oxidation Process | Final Product (Initial Oxidation) |

| N-(4-aminophenyl)-2-hydroxybenzamide | Primary amino group | pH-dependent, 2e⁻, 2H⁺ transfer | Quinonediimine derivative |

| N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide | Primary amino group | pH-dependent, 2e⁻, 2H⁺ transfer | Quinonediimine derivative |

| N-(4-aminophenyl)-2-methoxybenzamide | Primary amino group | pH-dependent, 2e⁻, 2H⁺ transfer | Quinonediimine derivative |

| N-(4-aminophenyl)-3,4,5-trihydroxybenzamide | Trihydroxyphenyl group | Sequential oxidation | o-quinone, then oxidation of amino group |

Data adapted from studies on analogous systems. researchgate.net

For this compound, cyclic voltammetry could be employed to determine the oxidation potential of the 2-amino group and to probe the formation of radical cations or other electroactive intermediates. As previously mentioned, CV was a key technique in providing evidence for the biradical pathway in the electrochemical synthesis of N,N'-disubstituted indazolin-3-ones from 2-aminobenzamides.

Understanding Rearrangement Mechanisms in Complex Benzamide Systems

Rearrangement reactions represent a fascinating class of organic transformations where the carbon skeleton or the position of functional groups within a molecule is altered. In complex benzamide systems, various types of rearrangements can occur, often leading to structurally diverse products.

One relevant example is the benzilic amide rearrangement , which has been utilized in the asymmetric synthesis of α,α-disubstituted piperazinones. researchgate.net This reaction proceeds through a domino sequence involving imidazolidination, a formal 1,2-nitrogen shift, and a 1,2-aryl or alkyl migration. researchgate.net While this specific rearrangement may not be directly applicable to this compound under typical conditions, it illustrates the potential for complex skeletal reorganizations in related amide structures.

Another pertinent rearrangement is the Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution. While not extensively studied for this compound itself, related N,N-disubstituted amides have been shown to undergo various rearrangements depending on the reaction conditions and the specific structure of the amide. rsc.org For example, the reaction of phenyldimethylsilyllithium with N,N-dimethylamides can lead to a variety of products through pathways involving a Brook rearrangement and the formation of carbene-like species. rsc.org

The potential for such rearrangements underscores the complexity of the chemical behavior of this compound and highlights the importance of detailed mechanistic studies to control and predict the outcomes of its reactions.

Role of 2 Amino N Ethyl N Phenylbenzamide As a Synthetic Building Block and Intermediate

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The presence of reactive sites in 2-Amino-N-ethyl-N-phenylbenzamide makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The amino group on the benzene (B151609) ring can readily undergo diazotization, followed by cyclization, to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net This transformation highlights the utility of the compound in creating fused heterocyclic systems.

Furthermore, the core structure of this compound is part of a broader class of amino-N-phenylbenzamides that have been used to synthesize various heterocyclic derivatives. researchgate.net The reactivity of the amino group allows for its incorporation into different ring systems through condensation reactions with various electrophiles. This versatility is a key aspect of its utility in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse compounds. frontiersin.org

The synthesis of heterocyclic compounds is of great importance in medicinal and materials chemistry, as these structures are common motifs in biologically active molecules and functional materials. nih.gov The ability to readily convert this compound into these valuable heterocyclic frameworks underscores its significance as a synthetic intermediate.

Scaffold for Molecular Hybridization Strategies in Chemical Synthesis

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (the active parts of different molecules) to create a new hybrid compound with potentially enhanced or novel biological activities. The structure of this compound is well-suited to serve as a scaffold in such strategies.

The N-phenylbenzamide core can be considered one pharmacophoric unit, which can be linked to other molecular fragments through the amino group or by modification of the phenyl rings. This approach allows for the systematic exploration of chemical space and the generation of new molecular entities with tailored properties. While direct examples involving this compound in published hybridization studies are not prevalent, the principle is demonstrated by the synthesis of various substituted 2-amino-N-phenylbenzamides, where different groups are introduced to modulate biological activity. researchgate.net

The concept of molecular hybridization has been successfully applied to various classes of compounds, leading to the development of new therapeutic agents. The adaptability of the this compound scaffold makes it a promising candidate for future applications in this area of chemical synthesis.

Application in the Construction of Biologically Relevant Frameworks

The 2-aminobenzamide (B116534) framework, of which this compound is a derivative, is a recognized structural motif in medicinal chemistry. medchemexpress.com Derivatives of 2-aminobenzamide have been investigated for a range of biological activities, highlighting the importance of this core structure in the development of new therapeutic agents.

For instance, substituted 2-amino-N-phenylbenzamides have been synthesized and evaluated for their antimycobacterial and antifungal properties. researchgate.net These studies demonstrate that modifications to the N-phenyl ring and the benzamide (B126) portion of the molecule can significantly influence biological activity. The introduction of specific substituents, such as a chloro group, was found to enhance the antimycobacterial efficacy of these compounds. researchgate.net

The table below summarizes the antimycobacterial activity of selected 2-amino-N-phenylbenzamide derivatives, illustrating the structure-activity relationships within this class of compounds. researchgate.net

| Compound | Substituent (X) | Substituent (R) | Activity against M. tuberculosis |

| 1l | Cl | H | Inactive |

| 1r | Cl | 4-sec-C4H9 | Highly Active |

| 2e | H | 4-CH3 | Moderately Active |

Data sourced from a study on the synthesis and biological activity of 2-amino-N-phenylbenzamides and their cyclized derivatives. researchgate.net

This data underscores the potential of the 2-amino-N-phenylbenzamide scaffold as a platform for the discovery of new antimicrobial agents. The ability to systematically modify the structure and evaluate the corresponding changes in biological activity is a cornerstone of modern drug discovery.

Intermediate in the Synthesis of Agricultural Chemicals

Beyond its applications in medicinal chemistry, the 2-amino-N-phenylbenzamide scaffold has also found utility in the field of agricultural chemicals. Specifically, derivatives of this structure have been investigated for their photosynthesis-inhibiting properties. researchgate.net The ability of a compound to interfere with the process of photosynthesis can be harnessed for the development of herbicides.

A study on a series of substituted 2-amino-N-phenylbenzamides and their corresponding 3-phenyl-1,2,3-benzotriazin-4(3H)-one derivatives revealed that some of these compounds exhibited activity as inhibitors of oxygen evolution in spinach chloroplasts. researchgate.net This finding suggests that the 2-amino-N-phenylbenzamide core can serve as a starting point for the design of new agrochemicals.

The development of novel herbicides is crucial for modern agriculture to ensure crop yields and manage weed competition. The exploration of new chemical scaffolds, such as that provided by this compound, is an important aspect of this research.

Molecular Interactions and Biological Activity Mechanisms of 2 Amino N Ethyl N Phenylbenzamide Analogues Excluding Clinical Human Data

Enzyme Inhibition and Modulatory Mechanisms

The structural scaffold of 2-Amino-N-ethyl-N-phenylbenzamide is found in various compounds that have been investigated for their ability to inhibit or modulate different enzymes. These interactions are key to their potential biological effects.

Analogues of this compound, specifically those containing the N-(2-aminophenyl)-benzamide and 2-substituted benzamide (B126) functionalities, have been identified as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, which relaxes chromatin and can lead to the expression of tumor suppressor genes.

Novel N-(2-aminophenyl)-benzamide derivatives have been shown to inhibit Class I HDAC enzymes, such as HDAC1 and HDAC2, at nanomolar concentrations. This inhibition leads to antiproliferative activity in cancer cell lines. Docking studies have provided insights into the binding mode of these benzamide inhibitors to the active site of HDAC1. Furthermore, research into 2-substituted benzamide zinc-binding groups has led to the development of potent and selective HDAC3 inhibitors. For instance, a 2-cyclopropylbenzamide analogue demonstrated an IC50 of 170 nM for HDAC3 with 147-fold selectivity over HDAC1. This selective inhibition is a valuable tool for studying the specific roles of different HDAC isoforms.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

Research has explored the potential of N-substituted aminobenzamide scaffolds as DPP-IV inhibitors. nih.gov In one study, a series of novel compounds with an N-aminobenzamide framework were synthesized and evaluated for their in vitro activity against DPP-IV. nih.gov Several of these compounds demonstrated inhibitory activity, with the most active showing a 38% inhibition at a 100 μM concentration. nih.govresearchgate.net These findings suggest that the N-aminobenzamide scaffold is a viable starting point for the design of DPP-IV inhibitors. nih.gov Molecular docking studies have been used to model the binding of these compounds to the active site of the DPP-IV enzyme, which includes a key S1 pocket that accommodates the side chains of substrates. nih.govoatext.com

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are central to the metabolism of a vast array of xenobiotics, including many drugs. nih.govnih.govmdpi.com The interaction of benzamide derivatives with these enzymes can significantly influence their bioavailability and potential for drug-drug interactions.

The metabolism of compounds containing an N-phenylbenzamide structure can involve several CYP isoforms. N-dealkylation and hydroxylation are common metabolic pathways catalyzed by these enzymes. uniba.it Studies on structurally related compounds, such as diphenylamine (B1679370) NSAIDs, have shown that CYP2C9 and CYP3A4 are key enzymes in their metabolism. nih.gov CYP2C9 often dominates bioactivation pathways, while CYP3A4 can contribute to detoxification. nih.gov For other amide-containing drugs, CYP3A4 has been shown to catalyze hydrolysis and deacetylation reactions. nih.gov The specific metabolic profile of this compound would depend on its affinity for various CYP isoforms, which would determine its primary routes of metabolism and potential for interactions with co-administered drugs.

Table 1: Investigated Enzyme Interactions of Benzamide Analogues

| Enzyme Target | Type of Interaction | Observed Effect | Investigated Analogue Class |

|---|---|---|---|

| Histone Deacetylase (HDAC) | Inhibition | Histone Hyperacetylation, Antiproliferative Activity | N-(2-aminophenyl)-benzamides, 2-substituted benzamides |

| Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | Modulation of Incretin Hormone Levels | N-substituted aminobenzamides |

Antiviral Mechanisms: Interference with Viral Nonstructural Proteins (e.g., VEEV, Enterovirus 71)

Derivatives of N-phenylbenzamide have emerged as a promising class of antiviral agents, demonstrating notable activity against Venezuelan Equine Encephalitis Virus (VEEV) and Enterovirus 71 (EV71).

The antiviral mechanism of these compounds against VEEV, a pathogenic alphavirus, appears to involve the interference with viral nonstructural proteins. This was suggested by studies on an optimized 2-amidinophenylbenzamide derivative, which potently inhibited several VEEV strains in the low nanomolar range.

In the case of Enterovirus 71, a primary cause of hand, foot, and mouth disease, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors. mdpi.com The antiviral activity of compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was observed against multiple EV71 strains at low micromolar concentrations. mdpi.com Studies on related N-phenyl benzamides against other enteroviruses, like Coxsackievirus A9, suggest a mechanism that involves direct binding to the viral capsid. nih.gov This interaction stabilizes the virion, preventing the uncoating process necessary for the release of the viral genome into the host cell. nih.gov Docking studies have indicated that these compounds may bind to the hydrophobic pocket within the capsid proteins. nih.gov

Table 2: Antiviral Activity of N-Phenylbenzamide Analogues

| Virus | Proposed Mechanism | Example Active Analogue |

|---|---|---|

| Venezuelan Equine Encephalitis Virus (VEEV) | Interference with viral nonstructural proteins | 2-Amidinophenylbenzamide derivative |

| Enterovirus 71 (EV71) | Capsid binding, stabilization of virion | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide |

Receptor and Ion Channel Interactions: Voltage-Dependent Sodium Channel Stabilization

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells. nih.gov Modulation of these channels can have significant physiological effects. Certain benzamide and related heterocyclic derivatives have been identified as blockers of these ion channels. nih.govresearchgate.net

For instance, riluzole, a benzothiazolamine, is a known blocker of voltage-gated sodium channels and exhibits voltage-dependent inhibition by preferentially binding to the inactivated state of the channel. nih.gov This suggests a mechanism of sodium channel stabilization in a non-conducting conformation. Patch-clamp experiments indicate that the binding site for such compounds may overlap with the local anesthetic receptor within the ion-conducting pathway of the channel. nih.gov A class of benzamide derivatives has also been identified as inhibitors of the Kv1.3 voltage-gated potassium channel, which is involved in T-cell activation. researchgate.net While distinct from sodium channels, this demonstrates the broader potential of benzamide structures to interact with ion channels. The specific interaction of this compound with voltage-dependent sodium channels has not been extensively detailed in available literature, but the activity of related compounds suggests this is a plausible area of biological activity.

Interaction with Genetic Material: DNA Intercalation Studies

The interaction of small molecules with DNA is a mechanism of action for many therapeutic agents. Benzamide derivatives have been studied for their ability to bind to DNA through various modes, including groove binding and intercalation.

Studies on N-phenylbenzamide derivatives have shown that they can bind strongly and selectively to the minor groove of AT-rich DNA. nih.govacs.org Some series of these analogues have also been found to bind via intercalation. nih.govacs.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription.

X-ray crystallography of a model complex between benzamide and 9-ethyladenine (B1664709) revealed that the aromatic ring of benzamide does not intercalate in a classical sense but lies nearly perpendicular to the planes of the stacked adenine (B156593) bases, a mode reminiscent of ethidium (B1194527) bromide binding. nih.gov This interaction was stabilized by specific hydrogen bonds. nih.gov Spectroscopic and viscometric studies are common methods to investigate the binding mode of compounds to DNA. Such studies can reveal whether a compound binds to the grooves of DNA or intercalates between the base pairs, and can quantify the strength of this interaction. The ability of this compound analogues to bind DNA suggests a potential mechanism for cytotoxicity and other biological activities.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

| Riluzole |

| Ethidium bromide |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound. By systematically modifying the chemical structure of analogues of this compound and related N-phenylbenzamides, researchers can identify key molecular features that govern their therapeutic activity and selectivity. These investigations provide a rational basis for designing more effective and safer therapeutic agents by exploring how different functional groups and structural arrangements influence interactions with biological targets.

Impact of Substituents on Biological Profiles

The biological activity of N-phenylbenzamide analogues is profoundly influenced by the nature and position of substituents on their aromatic rings. Research has consistently shown that the addition of specific chemical groups can dramatically alter the potency and biological profile of these compounds across various model systems, from antiparasitic to anticancer applications.

Studies on N-(2-aminoethyl)-N-phenyl benzamide derivatives as inhibitors of Trypanosoma brucei revealed that substitutions at the para-position of the N-phenyl ring are critical for activity. nih.gov For instance, adding a larger, lipophilic 4-chlorophenoxy group enhanced antiparasitic activity sevenfold, while moving this substituent to the meta-position caused a drastic reduction in potency. nih.gov This highlights the importance of the para-position for optimal biological effect. Similarly, in studies against Schistosoma mansoni, electron-withdrawing substituents such as CF₃, NO₂, F, and Cl at the meta and para positions on both the anilide and carboxylic acid portions of the N-phenylbenzamide scaffold were found to improve potency. nih.gov

The substitution pattern on the benzoyl portion of the molecule is also a key determinant of activity. Among mono-substituted benzoyl derivatives of N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides, analogues with a substituent at the 2-position were the most active. nih.gov Specifically, the 2-chlorobenzoyl derivative was three times more active than the 3-chloro version and nearly eight times more potent than the 4-chlorobenzoyl analogue. nih.gov Further optimization showed that a larger ortho-benzoyl substituent, such as a 2-trifluoromethyl group, could further improve potency. nih.gov

In the context of antiplasmodial activity, SAR studies of 2-phenoxybenzamides demonstrated that a 4-fluorophenoxy substituent was generally advantageous over an unsubstituted phenoxy group. mdpi.com The replacement of a piperazinyl substituent with an amino group led to a decrease in antiplasmodial activity. mdpi.comresearchgate.net The nature of the substituent on the piperazine (B1678402) ring was also critical; N-pivaloyl analogues showed sub-micromolar antiplasmodial activity and improved selectivity compared to N-formyl or N-carbamoyl analogues, which had weak or negligible activity. mdpi.com

In other models, such as monoamine oxidase-B (MAO-B) inhibition, the potency of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues is rationalized by steric and hydrophobic effects. nih.gov For irritable bowel syndrome (IBS) models, certain 2-amino-N-phenethylbenzamides demonstrated significant anti-inflammatory activity by inhibiting the expression of interleukin-1β. mdpi.com

| Parent Scaffold | Substituent & Position | Observed Effect on Biological Profile | Target/Model System | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)-N-phenyl benzamide | 4-chlorophenoxy (para on N-phenyl) | 7-fold increase in potency | Trypanosoma brucei | nih.gov |

| N-(2-aminoethyl)-N-phenyl benzamide | 3-chlorophenoxy (meta on N-phenyl) | Drastic reduction in potency | Trypanosoma brucei | nih.gov |

| N-phenylbenzamide | Electron-withdrawing groups (meta/para) | Improved potency | Schistosoma mansoni | nih.gov |

| N-(2-aminoethyl)-N-4-Cl-phenyl-benzamide | 2-chlorobenzoyl | 8-fold more active than 4-chloro isomer | Trypanosoma brucei | nih.gov |

| 2-Phenoxybenzamide (B1622244) | N-pivaloylpiperazinyl | Sub-micromolar antiplasmodial activity | P. falciparum | mdpi.com |

| 2-Phenoxybenzamide | N-formylpiperazinyl | Weak to negligible activity | P. falciparum | mdpi.com |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide | Specific derivative (Compound 8b) | Potent anti-proliferative activity (IC50 = 0.12 µM) | Multiple Myeloma (RPMI8226 cells) | nih.gov |

Pharmacophore Elucidation for Target-Specific Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For analogues of this compound, elucidating the pharmacophore is crucial for understanding their mechanism of action and for designing new compounds with enhanced target specificity.

In the development of inhibitors for the Protease-Activated Receptor 4 (PAR4), a pharmacophore was identified for a series of 2-methoxy-6-arylimidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazoles. nih.gov SAR studies revealed that the 2-methoxy moiety is an essential and critical element of the PAR4 pharmacophore within this specific scaffold. nih.gov While various primary and secondary amines were tested as replacements for the 2-methoxy group, the vast majority of these 2-amino congeners possessed no PAR4 inhibitory activity. nih.gov Further investigation showed that for the 6-aryl moiety, substitutions at the 4-position of the phenyl ring with lipophilic, electron-withdrawing groups like -Cl and -OCF₃ afforded the most potent antagonists. nih.gov This defines a pharmacophore requiring a specific ether at one position and tolerating a constrained set of substituted aryl groups at another.

Another example comes from N-phenylbenzamide derivatives designed to target the DNA of kinetoplastid parasites. semanticscholar.orgnih.gov For a series of bis(2-aminoimidazolines), it was shown that the three NH groups of each 2-aminoimidazolinium moiety are crucial for binding to the minor groove of AT-rich DNA. semanticscholar.orgnih.gov These groups act as hydrogen bond donors, forming critical interactions with thymine (B56734) and adenine bases on both DNA strands, anchoring the molecule to its target. semanticscholar.org This defines a pharmacophore based on a specific spatial arrangement of hydrogen bond donors within a scaffold that fits the target's topography.

| Pharmacophore Feature | Required Chemical Moiety/Property | Target | Reference |

|---|---|---|---|

| Essential Moiety | 2-Methoxy group | Protease-Activated Receptor 4 (PAR4) | nih.gov |

| Aromatic/Hydrophobic Group | 6-Aryl ring with 4-position lipophilic, electron-withdrawing substituent (e.g., -Cl, -OCF3) | Protease-Activated Receptor 4 (PAR4) | nih.gov |

| Hydrogen Bond Donors | Multiple NH groups from a 2-aminoimidazolinium ring | AT-rich DNA minor groove | semanticscholar.orgnih.gov |

Structural Elements Critical for Selectivity and Efficacy in Model Systems

Beyond raw potency, the clinical potential of a drug candidate depends on its selectivity (acting on the intended target without affecting others) and its efficacy in biological systems. SAR studies are vital for identifying the structural elements that enhance these properties in analogues of this compound.

Selectivity is often achieved by exploiting differences between the target in a pathogen and its counterpart in host cells, or between different receptor subtypes. For antiparasitic N-phenylbenzamide analogues, selectivity is measured by comparing the concentration needed to inhibit parasite growth (EC₅₀) with the concentration that is cytotoxic to mammalian cells (CC₅₀). A high selectivity index (SI = CC₅₀ / EC₅₀) is desirable. In the development of antiplasmodial 2-phenoxybenzamides, the para-substituted derivative 37 showed both high activity against P. falciparum (IC₅₀ = 0.2690 µM) and very low cytotoxicity against rat L-6 cells (IC₅₀ = 124.0 µM), resulting in an excellent selectivity index of 461. mdpi.com In contrast, its N-Boc-amino analogue 13 had markedly increased cytotoxicity, leading to low selectivity. mdpi.com

Structural modifications can also improve efficacy by enhancing physicochemical properties. For example, to improve the water solubility of a potent N-(2-aminoethyl)-N-phenyl benzamide derivative, a 2-trifluoromethyl-pyridinoyl group was introduced, which maintained high potency against T. brucei parasites. nih.gov In another example, SAR studies on a 4H-chromene scaffold guided the development of a compound (5q) with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, including those with multiple drug resistance. umn.edu